3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide
Übersicht
Beschreibung
3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential as an anti-tumor agent. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since undergone numerous scientific investigations to explore its therapeutic potential in cancer treatment.
Wirkmechanismus
3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 43-9006 exerts its anti-tumor effects by inhibiting the activity of several key signaling proteins, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these proteins, 3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 43-9006 disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to tumor cell death and decreased tumor growth.
Biochemical and Physiological Effects
3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 43-9006 as a research tool is its specificity for several key signaling proteins, which allows for targeted inhibition of specific signaling pathways. However, one limitation of 3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 43-9006 is its relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
Future research on 3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 43-9006 may focus on its potential as a combination therapy with other anti-tumor agents, as well as its potential as a therapeutic agent in other types of cancer. Additionally, further investigation into the mechanisms of action of 3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 43-9006 may lead to the development of more effective anti-tumor agents with improved specificity and efficacy.
Wissenschaftliche Forschungsanwendungen
3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 43-9006 has been extensively studied for its potential as an anti-tumor agent in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several signaling pathways involved in tumor growth and progression, including the RAF/MEK/ERK and VEGF/VEGFR pathways.
Eigenschaften
IUPAC Name |
(E)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-25-17-7-13(15(19)8-16(17)23)6-14(9-20)18(24)22-11-12-4-3-5-21-10-12/h3-8,10,23H,2,11H2,1H3,(H,22,24)/b14-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPNZDVMHQUBNA-MKMNVTDBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.